molecular formula C29H34N2O6 B11641815 4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one

4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11641815
M. Wt: 506.6 g/mol
InChI Key: VACQBKXVORNGFE-IMVLJIQESA-N
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Description

4-(4-Ethoxy-2-methylbenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Pyrrol-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrol-2-one core.

    Introduction of the Hydroxy Group: The hydroxy group is introduced via selective hydroxylation reactions.

    Attachment of the Benzoyl Group: The benzoyl group is attached through Friedel-Crafts acylation using 4-ethoxy-2-methylbenzoyl chloride.

    Incorporation of the Morpholinyl Group: The morpholinyl group is introduced through nucleophilic substitution reactions.

    Addition of the Prop-2-en-1-yloxy Group: This group is added via etherification reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxy-2-methylbenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The morpholinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a benzyl derivative.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

4-(4-Ethoxy-2-methylbenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Morpholin-4-ylethoxy)aniline: Shares the morpholinyl group and ethoxy linkage.

    2-[2-(4-Morpholinyl)ethoxy]ethanol: Contains the morpholinyl and ethoxy groups but lacks the complex aromatic structure.

Uniqueness

4-(4-Ethoxy-2-methylbenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups and the potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C29H34N2O6

Molecular Weight

506.6 g/mol

IUPAC Name

(4E)-4-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H34N2O6/c1-4-16-37-22-8-6-21(7-9-22)26-25(27(32)24-11-10-23(36-5-2)19-20(24)3)28(33)29(34)31(26)13-12-30-14-17-35-18-15-30/h4,6-11,19,26,32H,1,5,12-18H2,2-3H3/b27-25+

InChI Key

VACQBKXVORNGFE-IMVLJIQESA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)OCC=C)/O)C

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)OCC=C)O)C

Origin of Product

United States

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